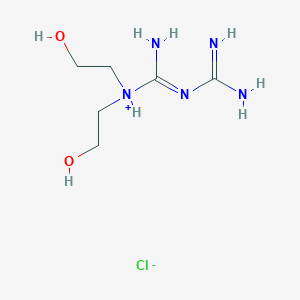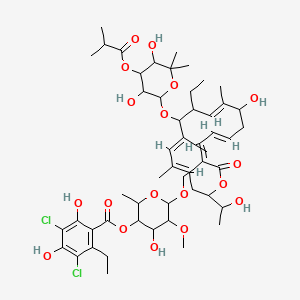
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene
描述
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of four chlorine atoms and two carbamoyl groups attached to a benzene ring. This compound has garnered attention due to its potential biological activities and its role as a degradation product of chlorothalonil, a widely used fungicide.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene can be synthesized through the degradation of chlorothalonil. The process involves the hydrolysis of chlorothalonil in the presence of water and a base, leading to the formation of this compound. The reaction conditions typically include:
Reagents: Chlorothalonil, water, and a base (e.g., sodium hydroxide).
Conditions: The reaction is carried out at elevated temperatures to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:
Large-scale hydrolysis: Using industrial reactors to handle large quantities of chlorothalonil and the necessary reagents.
Purification: The product is purified through techniques such as crystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene undergoes various chemical reactions, including:
Hydrolysis: The compound can be further hydrolyzed to form other degradation products.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water and a base (e.g., sodium hydroxide) are commonly used.
Substitution: Reagents such as nucleophiles (e.g., amines) can be used to replace chlorine atoms.
Major Products Formed
Hydrolysis Products: Further hydrolysis can lead to the formation of compounds such as 4-hydroxy-2,5,6-trichloroisophthalonitrile.
Substitution Products: Substitution reactions can yield various derivatives depending on the nucleophile used.
科学研究应用
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a degradation product in environmental studies.
作用机制
The mechanism of action of 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene involves its interaction with cellular components. The compound can react with cellular thiols, leading to the inhibition of various enzymatic processes. This mechanism is similar to that of chlorothalonil, from which it is derived. The molecular targets include enzymes involved in cellular respiration and other metabolic pathways.
相似化合物的比较
1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene can be compared with other similar compounds, such as:
Chlorothalonil: The parent compound from which it is derived. Chlorothalonil is a widely used fungicide with similar chemical properties.
4-Hydroxy-2,5,6-trichloroisophthalonitrile: Another degradation product of chlorothalonil with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific structure and the presence of multiple chlorine atoms and carbamoyl groups
属性
IUPAC Name |
2,4,5,6-tetrachlorobenzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4N2O2/c9-3-1(7(13)15)4(10)6(12)5(11)2(3)8(14)16/h(H2,13,15)(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJBVOVPBGZPCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)N)Cl)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170516 | |
| Record name | 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1786-86-3 | |
| Record name | 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1786-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dicarbamoyl-2,4,5,6-tetrachlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(1H-imidazol-1-yl)ethyl]aniline](/img/structure/B3060882.png)
![{[(2E)-piperidin-2-ylidene]amino}formonitrile](/img/structure/B3060884.png)







![[(4-Chlorobenzoyl)oxy]acetic acid](/img/structure/B3060899.png)



![2-Hydroxy-1-[4-(2-hydroxyethyl)phenyl]-2-methylpropan-1-one](/img/structure/B3060905.png)
